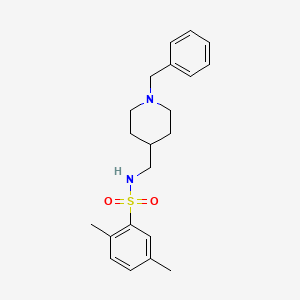

N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S/c1-17-8-9-18(2)21(14-17)26(24,25)22-15-19-10-12-23(13-11-19)16-20-6-4-3-5-7-20/h3-9,14,19,22H,10-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFVZNUFXAPNTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:

-

Formation of the Piperidine Intermediate: : The initial step involves the synthesis of 1-benzylpiperidine. This can be achieved through the reductive amination of benzylamine with 4-piperidone under hydrogenation conditions using a suitable catalyst such as palladium on carbon.

-

Sulfonamide Formation: : The next step involves the reaction of the piperidine intermediate with 2,5-dimethylbenzenesulfonyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction proceeds via nucleophilic substitution, where the amine group of the piperidine attacks the sulfonyl chloride, forming the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

-

Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to the corresponding amine.

-

Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonamide moiety, where nucleophiles can replace the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

-

Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

-

Biology: : Investigated for its potential as a biochemical probe. The compound can interact with various biological targets, making it useful in studying enzyme functions and receptor binding.

-

Medicine: : Explored for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and modifications of this compound could lead to new drug candidates.

-

Industry: : Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The piperidine ring and benzyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

3-(1-Benzylpiperidin-4-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine

(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide

- Structure : Benzylpiperidine linked via an ethyl group to a methoxy-substituted acrylamide.

- Synthesis : Achieved 95% yield with 99% HPLC purity, indicating robust synthetic efficiency .

Sulfonamide-Containing Analogues

N-(6-(4-(4-Acetylpiperazin-1-yl)phenoxy)-5-chloropyridin-3-yl)-2,5-dimethylbenzenesulfonamide

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structure: Features a benzenesulfonamide attached to a fluorinated pyrazolopyrimidine-chromenone system.

- Synthesis : Lower yield (28%) due to complex heterocyclic assembly .

- Functional Implication: The chromenone and fluorine groups likely enhance metabolic stability and kinase inhibition activity, contrasting with the simpler scaffold of the target compound.

Substituent-Driven Variations

N-[[1-(4-tert-Butylphenyl)sulfonyl-2,2,6,6-tetramethyl-piperidin-4-ylidene]amino]-2,5-dimethyl-benzenesulfonamide

- Structure : Incorporates a rigid tetramethylpiperidinylidene group and tert-butylphenylsulfonyl moiety.

Comparative Analysis Table

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-2,5-dimethylbenzenesulfonamide is a compound of interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C24H29N3O2S

- Molecular Weight : 425.57 g/mol

- IUPAC Name : this compound

The compound features a piperidine ring connected to a benzyl group, which is known to influence its biological properties. The sulfonamide moiety is significant for its interactions with various biological targets.

This compound has been studied for its effects on neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its structure suggests potential activity as an acetylcholinesterase inhibitor, similar to compounds like donepezil.

Key Mechanisms:

- Acetylcholinesterase Inhibition : This compound may inhibit the enzyme responsible for breaking down acetylcholine, thus enhancing cholinergic transmission.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neurons from oxidative stress and apoptosis, which are critical in conditions like Alzheimer's disease.

- Modulation of Dopaminergic Pathways : Given its piperidine structure, it may also interact with dopamine receptors, potentially influencing mood and cognition.

Biological Activity Data

Case Studies and Research Findings

-

Neuroprotective Study :

- A study conducted on rat cortical neurons demonstrated that treatment with this compound significantly reduced cell death induced by oxidative stress. The mechanism was attributed to the compound's ability to scavenge free radicals and enhance mitochondrial function.

-

Behavioral Studies in Animal Models :

- In a murine model of Alzheimer's disease, administration of this compound resulted in improved memory performance on behavioral tests (e.g., Morris water maze). This effect was correlated with increased levels of acetylcholine in the hippocampus.

-

Pharmacokinetics :

- Studies indicated favorable pharmacokinetic properties, including good blood-brain barrier penetration and moderate half-life, making it a candidate for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.